6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole
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Overview
Description
6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole is a heterocyclic compound that features a unique structure combining a thiopyrano ring fused with an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
This compound belongs to the class of indole derivatives, which are known to interact with a wide range of biological targets .
Mode of Action
Indole derivatives are generally known to interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of indole derivatives, it can be speculated that this compound may have a range of potential effects, depending on its specific targets .
Action Environment
The action, efficacy, and stability of 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a thiopyrano[4,3-b]indole precursor using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiopyranoindole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiopyranoindole derivatives.
Scientific Research Applications
6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
- 6-bromo-1,3,4,5-tetrahydrothiino[4,3-b]indole
Uniqueness
6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole is unique due to its thiopyrano ring fused with an indole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJQOWGDGWILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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